(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
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Overview
Description
The compound seems to be a complex organic molecule that likely contains a triazolo[4,3-b]pyridazine core . Compounds with similar structures have been studied for their potential as inhibitors of various proteins .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds have been synthesized in two-step processes . The synthesis often involves the reaction of a triazolo[4,3-b]pyridazine derivative with other organic molecules .
Scientific Research Applications
Antitumor Agents : The synthesis of imidazotetrazines, closely related to the queried compound, has been investigated for their potential as broad-spectrum antitumor agents. These compounds have shown curative activity against certain types of leukemia and may act as prodrugs for other known antitumor agents (Stevens et al., 1984).
Heterocyclic Synthesis : Research on the utilities of active methylene compounds and heterocycles, including compounds similar to the queried one, has led to the synthesis of various nitrogenous heterocyclic systems. These systems have significant medical and pharmaceutical importance, including applications in the synthesis of triazoles, pyridazines, triazines, and diazepines (Abdel-Megid, 2021).
Synthesis of Aryldiazenylisoxazolo(isothiazolo)arenes : The compound's structural features are similar to those used in the synthesis of aryldiazenylisoxazolo(isothiazolo)arenes, which are synthesized via a phenyliodine(III) diacetate-mediated approach. This synthesis process is important for creating compounds with potential pharmaceutical applications (Anand et al., 2015).
Anticoronavirus and Antitumoral Activity : Derivatives of triazolopyridazines, closely related to the compound , have been synthesized and tested for their antiviral and antitumoral activity. Some of these compounds have shown promising results in inhibiting tubulin polymerization, which is key in antitumoral activity (Jilloju et al., 2021).
Anticonvulsant Activities : Certain triazolopyridazine derivatives have been synthesized and tested for their anticonvulsant activities, particularly in models for absence epilepsy (Fiakpui et al., 1999).
Antioxidant and Antimicrobial Activities : Research into the synthesis of various heterocyclic compounds, including triazolopyridazines, has shown that these compounds can have significant antioxidant and antimicrobial activities (Bassyouni et al., 2012).
Future Directions
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c25-17(13-10-14(26-21-13)12-2-3-12)23-7-1-6-22(8-9-23)16-5-4-15-19-18-11-24(15)20-16/h4-5,10-12H,1-3,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOCMSRPHWRVDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=NOC(=C2)C3CC3)C4=NN5C=NN=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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